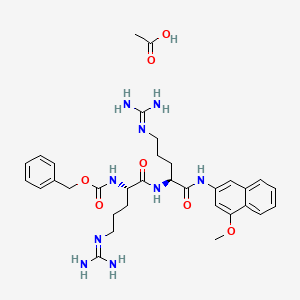

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide

Description

Historical Development of Fluorogenic Probes for Enzymatic Activity Profiling

The quest for sensitive and specific methods to measure protease activity has led to a continuous evolution of substrate technology. Early assays often relied on the measurement of protein degradation, which was cumbersome and lacked specificity. The first major advancement came with the introduction of chromogenic substrates, such as p-nitroanilides, in the 1960s. These substrates release a colored compound upon cleavage, which can be quantified spectrophotometrically.

A significant leap in sensitivity was achieved with the development of fluorogenic substrates. Among the pioneering fluorophores used was 7-amino-4-methylcoumarin (B1665955) (AMC), introduced in the 1970s. Peptide-AMC conjugates are non-fluorescent until the amide bond linking the peptide to the AMC moiety is cleaved by a protease, releasing the highly fluorescent AMC molecule. nih.gov This principle of "turn-on" fluorescence provided a much lower limit of detection compared to colorimetric methods. Concurrently, Förster Resonance Energy Transfer (FRET) based probes were also developed, where a fluorophore and a quencher are brought into proximity by a peptide linker. Cleavage of the linker separates the pair, resulting in an increase in fluorescence. These early innovations laid the groundwork for the design of a vast array of fluorogenic probes tailored to specific proteases.

Significance of Peptide-Naphthylamide Conjugates in Contemporary Biochemical Analysis

While coumarin-based fluorophores are widely used, peptide-naphthylamide conjugates represent another important class of fluorogenic substrates. The 4-methoxy-β-naphthylamine (MNA) fluorophore, like AMC, is fluorescent only when liberated from the peptide chain. acs.org The cleavage of the amide bond by a protease releases the free MNA, which has distinct excitation and emission spectra (typically excitation around 335-350 nm and emission at 410-440 nm), allowing for its detection. acs.org

The utility of peptide-naphthylamide conjugates lies in their versatility. They have been employed in a variety of biochemical assays, including:

Enzyme kinetics: The continuous nature of the fluorescence signal allows for real-time monitoring of substrate hydrolysis, enabling the determination of key kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).

Inhibitor screening: By measuring the reduction in the rate of fluorescence generation in the presence of a test compound, peptide-naphthylamide substrates are valuable tools for identifying and characterizing protease inhibitors.

Cellular and tissue localization of protease activity: The fluorescent product of the enzymatic reaction can be visualized using fluorescence microscopy, providing spatial information about where a particular protease is active within cells and tissues. This has been particularly useful in histochemical studies to understand the role of proteases in disease. acs.org

Contextualizing NA-Cbz-arg-arg 4-methoxy-β-naphthylamide within the Landscape of Enzymatic Substrates

NA-Cbz-arg-arg 4-methoxy-β-naphthylamide, also referred to as Z-Arg-Arg-MNA, is a dipeptide substrate specifically designed to be a sensitive and selective substrate for certain proteases. The "Cbz" or "Z" group (carbobenzoxy) is a common N-terminal protecting group in peptide chemistry. The core of the substrate's specificity lies in the di-arginine (arg-arg) sequence. Many proteases have specific recognition sequences, and the presence of two consecutive basic arginine residues makes this substrate particularly well-suited for enzymes that prefer to cleave after such motifs.

One of the primary targets of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide is cathepsin B , a lysosomal cysteine protease. Cathepsin B is involved in a wide range of physiological and pathological processes, including protein degradation, apoptosis, and cancer metastasis. Therefore, having a reliable substrate to measure its activity is of great importance.

While designed for cathepsin B, it is important to note that like many peptide-based substrates, its specificity is not absolute. Other proteases, particularly other cysteine cathepsins like cathepsin L, can also cleave this substrate, albeit often with different efficiencies. nih.govchemicalbook.com This highlights a critical aspect of using such probes: the need for careful validation and, in some cases, the use of specific inhibitors to dissect the activity of the target enzyme from other proteases present in a biological sample.

The following tables present a compilation of research findings on the kinetic properties of cathepsin B and other related proteases with arginine-containing fluorogenic substrates, providing a comparative context for the utility of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide.

Table 1: Kinetic Parameters of Human Cathepsin B with Arginine-Containing Fluorogenic Substrates

| Substrate | pH | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Z-Arg-Arg-AMC | 7.2 | 196 ± 28 | 0.4 ± 0.02 | 2,041 |

| Z-Arg-Arg-AMC | 4.6 | 289 ± 77 | 0.05 ± 0.004 | 173 |

| Z-Phe-Arg-AMC | 7.2 | 102 ± 13 | 1.8 ± 0.06 | 17,647 |

| Z-Phe-Arg-AMC | 4.6 | 32 ± 3 | 1.4 ± 0.03 | 43,750 |

Data adapted from a 2023 study in Biochemistry. acs.orgnih.gov

Table 2: Comparative Kinetics of Mackerel Cathepsins with Z-Arg-Arg-MCA

| Enzyme | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) |

| Cathepsin B | 157.8 | 14,850 | 94.1 |

| Cathepsin L | - | - | - |

| Cathepsin L-like | - | - | - |

| Cathepsin X | 0.9 | 1,095 | 1216.7 |

Data adapted from a 2002 study in the Journal of Agricultural and Food Chemistry. Note: MCA (methylcoumarylamide) is a closely related fluorophore to AMC and MNA, and the peptide sequence dictates enzyme specificity. acs.org

These data illustrate the pH-dependent activity of cathepsin B and the differential cleavage efficiencies of various cathepsins for similar peptide sequences, underscoring the importance of selecting the appropriate substrate and assay conditions for specific research questions.

Properties

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N9O5.C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);1H3,(H,3,4)/t24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRYKDUFBVHMQW-DKIIUIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746704 | |

| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-19-4 | |

| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-Arg-Arg 4-methoxy-β-naphthylamide acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Design Principles and Synthesis of Na Cbz Arg Arg 4 Methoxy β Naphthylamide and Analogous Fluorogenic Probes

Rationale for Peptidyl Substrate Design in Defining Enzyme Specificity

The specificity of an enzyme is one of its most critical characteristics, dictating its biological role. Designing peptidyl substrates is a powerful strategy to probe and define this specificity. pnas.org Proteolytic enzymes, for instance, often recognize and cleave specific amino acid sequences. By synthesizing peptides that mimic these target sequences, researchers can create highly selective substrates. nih.gov

The choice of the dipeptide sequence L-arginyl-L-arginine in this particular probe is deliberate. It is designed to be a substrate for specific proteases, such as cathepsin B, which show a preference for cleaving peptide bonds on the carboxyl side of basic amino acid residues like arginine. chemicalbook.comchemicalbook.comchemicalbook.com The development of libraries of such peptide substrates allows for high-throughput screening and detailed characterization of protease specificity, which is crucial for understanding disease pathogenesis and for designing targeted inhibitors. pnas.org Computational methods are also increasingly used to model enzyme-substrate interactions, further refining the design of substrates with tailored specificity for a given enzyme. researchgate.netnih.gov

Role of the Carbobenzyloxy (Cbz) Protecting Group in Substrate Structure and Performance

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.org It was first introduced by Max Bergmann and Leonidas Zervas in 1932 and revolutionized the field of peptide synthesis. wikipedia.org In the structure of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide, the Cbz group is attached to the alpha-amino group of the N-terminal arginine residue.

Its primary role is twofold:

Protection during Synthesis : During the stepwise assembly of the peptide, the Cbz group "masks" the nucleophilic and basic nature of the N-terminal amine, preventing it from participating in unwanted side reactions. wikipedia.orgyoutube.com

The Cbz group is known for its stability under various conditions but can be readily removed by specific methods like catalytic hydrogenolysis or treatment with strong acids, a process known as deprotection. wikipedia.orgorganic-chemistry.org

The 4-Methoxy-β-Naphthylamide Moiety as a Fluorogenic Reporter: Mechanism of Fluorescence Generation

The 4-methoxy-β-naphthylamide component is the latent signal in this molecular probe. In its bound, amide form as part of the full peptide, its fluorescence is effectively quenched. The mechanism of fluorescence generation is triggered by a specific enzymatic event:

Enzymatic Cleavage : The target enzyme, for which the Arg-Arg sequence is a substrate, recognizes and binds the probe. The enzyme's catalytic machinery then hydrolyzes the amide bond between the C-terminal arginine and the 4-methoxy-β-naphthylamine.

Release of the Fluorophore : This cleavage event liberates the free amine, 4-methoxy-2-naphthylamine (B556539).

Fluorescence Emission : Once liberated, the electronic properties of the 4-methoxy-2-naphthylamine molecule are altered, allowing it to absorb light at a specific excitation wavelength and then emit it at a longer, detectable emission wavelength. This results in a fluorescent signal that is directly proportional to the rate of enzyme activity.

This "pro-fluorophore" strategy is a common and effective design for creating substrates that produce a clear "turn-on" signal in the presence of the target enzyme, minimizing background noise and maximizing sensitivity. While the exact quantum yield and fluorescence maxima are specific to the liberated fluorophore, the principle is analogous to other systems where a chemical reaction unmasks a fluorescent molecule. nih.gov

Synthetic Methodologies and Chemical Modifications for Optimized Research Applications

The synthesis of peptidyl fluorogenic probes like NA-Cbz-arg-arg 4-methoxy-β-naphthylamide typically employs a combination of solution-phase and solid-phase peptide synthesis (SPPS) techniques. nih.govacs.org SPPS is particularly advantageous as it allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. stanford.edu

A general synthetic route would involve:

Attaching the 4-methoxy-β-naphthylamine moiety to the solid-phase resin.

Sequentially coupling the protected amino acids. The first arginine (Fmoc-Arg(Pbf)-OH) is coupled, followed by the N-terminal Cbz-protected arginine (Cbz-Arg(Pbf)-OH).

Cleavage from the resin and removal of side-chain protecting groups (like Pbf for arginine) using a strong acid cocktail (e.g., trifluoroacetic acid).

Purification of the final product, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

For optimized research applications, several chemical modifications can be envisioned:

Varying the Peptide Sequence : The Arg-Arg sequence can be substituted with other amino acids to create substrates for a wide array of different proteases, allowing for the specific targeting of enzymes involved in various diseases. stanford.edu

Altering the Fluorophore : While 4-methoxy-β-naphthylamide is effective, other fluorophores with different spectral properties (e.g., longer emission wavelengths to reduce background autofluorescence) can be used. Common alternatives include 7-amido-4-methylcoumarin (AMC) and rhodamine derivatives. chemicalbook.comcenmed.com

Modifying the Protecting Group : Different N-terminal protecting groups could be used to alter the substrate's properties or to facilitate different synthetic strategies.

These modifications allow for the creation of a diverse toolkit of fluorogenic probes, each optimized for specific experimental conditions and biological questions.

Mechanistic Enzymology of Hydrolysis Mediated by Na Cbz Arg Arg 4 Methoxy β Naphthylamide

Detailed Enzymatic Cleavage Mechanism and Fluorophore Release

The enzymatic hydrolysis of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide is a process predominantly mediated by cysteine proteases such as cathepsin B. nih.govnih.govnih.gov The cleavage mechanism follows a general acid-base catalysis pathway characteristic of this enzyme class. The process is initiated by the nucleophilic attack of the deprotonated thiol group of the active site cysteine residue on the carbonyl carbon of the peptide bond between the second arginine (P1 position) and the 4-methoxy-β-naphthylamide group. nih.gov This attack is facilitated by a nearby histidine residue, which acts as a general base, abstracting a proton from the cysteine thiol to increase its nucleophilicity.

Quantitative Characterization of 4-Methoxy-β-Naphthylamine Fluorescence Upon Hydrolysis

Prior to enzymatic cleavage, the 4-methoxy-β-naphthylamide group is non-fluorescent as the amide bond quenches its potential fluorescence. Upon hydrolysis, the free 4-methoxy-β-naphthylamine is liberated, resulting in a significant increase in fluorescence intensity. This fluorophore is typically excited at wavelengths in the range of 335-350 nm, with a corresponding emission maximum observed between 410-440 nm. The intensity of the emitted light is directly proportional to the concentration of the released 4-methoxy-β-naphthylamine, and thus to the rate of the enzymatic reaction.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for the quantitative analysis of the released fluorophore. While the specific quantum yield for 4-methoxy-β-naphthylamine under typical assay conditions is not always reported, it is influenced by factors such as the solvent environment, pH, and temperature. The introduction of the electron-donating methoxy (B1213986) group to the naphthylamine ring generally enhances the fluorescence quantum yield and can lead to a red-shift in the emission spectrum compared to the unsubstituted β-naphthylamine. The relationship between the measured fluorescence intensity and the concentration of the fluorophore can be established using a standard curve prepared with known concentrations of 4-methoxy-β-naphthylamine.

Kinetic Analysis of Enzyme-Substrate Interactions with NA-Cbz-arg-arg 4-methoxy-β-naphthylamide

Determination of Michaelis-Menten Parameters (K_m, V_max)

The interaction between an enzyme and NA-Cbz-arg-arg 4-methoxy-β-naphthylamide can be quantitatively described by the Michaelis-Menten model. This model relates the initial velocity of the reaction (V₀) to the substrate concentration ([S]) and two key parameters: the Michaelis constant (K_m) and the maximum velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme | Substrate | pH | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Cathepsin B | Z-Arg-Arg-AMC | 7.2 | 156 | N/A | N/A |

| Cathepsin B | Z-Phe-Arg-AMC | 7.2 | 53 | N/A | N/A |

| Cathepsin B | Abz-GIVRAK(Dnp)-OH | 7.2 | 156 | N/A | N/A |

| Cathepsin B | Z-Arg-Arg-AMC | 4.6 | N/A | N/A | Lower than at pH 7.2 |

| Cathepsin B | Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | N/A | N/A |

| N/A: Data not available in the provided search results. | |||||

| Note: This table presents data for analogous substrates to infer the kinetic behavior of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide. The values are indicative and can vary based on specific assay conditions. nih.govnih.gov |

Influence of pH and Buffer Conditions on Hydrolytic Rates

The hydrolytic rate of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide by cysteine proteases like cathepsin B is highly dependent on pH. nih.gov Cathepsin B exhibits both endopeptidase and exopeptidase (dipeptidyl carboxypeptidase) activity, with the relative contribution of each being pH-dependent. The optimal pH for the endopeptidase activity, which is relevant for the cleavage of this substrate, is generally in the neutral to slightly acidic range. For example, studies with the similar substrate Z-Arg-Arg-pNA have shown a dramatic increase in cathepsin B activity at acidic pH (e.g., pH 5.6) compared to physiological pH (7.4). nih.gov

The pH profile of the enzymatic activity is governed by the ionization states of key amino acid residues in the active site, particularly the catalytic dyad of cysteine and histidine. The activity of cathepsin B is also influenced by the "occluding loop," a structural feature that can modulate substrate access to the active site in a pH-dependent manner. The choice of buffer system is also critical, as different buffer components can interact with the enzyme or substrate, affecting the reaction kinetics. Buffers containing chelating agents like EDTA are often used to prevent the oxidation of the active site cysteine.

Effects of Enzyme Activators and Inhibitors on Substrate Hydrolysis

The hydrolysis of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide is sensitive to the presence of enzyme activators and inhibitors. Cysteine proteases like cathepsin B require a reducing environment to maintain the active site cysteine in its nucleophilic thiol form. Therefore, the inclusion of reducing agents, such as dithiothreitol (B142953) (DTT) or cysteine, in the assay buffer acts as an activator and is often essential for optimal enzyme activity. nih.gov

Conversely, the reaction can be effectively blocked by various inhibitors. General cysteine protease inhibitors, such as E-64, which is an irreversible inhibitor that covalently modifies the active site cysteine, will strongly inhibit the hydrolysis of this substrate. More specific inhibitors of cathepsin B, such as CA-074, can also be used to confirm the identity of the enzyme responsible for the observed activity. The potency of such inhibitors can also be pH-dependent. The study of these inhibitory effects is crucial for validating that the observed fluorescence signal is indeed due to the specific action of the target enzyme on the NA-Cbz-arg-arg 4-methoxy-β-naphthylamide substrate.

Applications of Na Cbz Arg Arg 4 Methoxy β Naphthylamide in Quantitative Enzyme Activity Assays

Development and Optimization of Fluorometric Assay Protocols

The use of Nα-Cbz-arg-arg 4-methoxy-β-naphthylamide in fluorometric assays involves monitoring the rate of increase in fluorescence that corresponds to the enzymatic hydrolysis of the substrate. The liberated 4-methoxy-β-naphthylamide can be detected with an excitation wavelength (λex) of approximately 355 nm and an emission wavelength (λem) of around 430 nm. medchemexpress.com

Optimization of assay protocols is critical for obtaining accurate and reproducible data. Key parameters that require careful adjustment include:

Buffer Conditions : The choice of buffer and its pH are paramount. For instance, Cathepsin B activity assays are often performed in acidic buffers (pH 4.0-6.2) to mimic the lysosomal environment, whereas trypsin-like proteases are typically assayed at neutral or slightly alkaline pH. nih.govnih.gov

Enzyme and Substrate Concentrations : Determining the optimal concentrations of both the enzyme and the substrate is essential. Substrate concentration should ideally be around the Michaelis-Menten constant (Km) value to ensure the reaction rate is sensitive to enzyme concentration.

Incubation Time and Temperature : Assays are typically conducted at a constant temperature, such as 37°C, and the reaction is monitored over a period where the rate of product formation is linear. mdpi.commdpi.com

Reducing Agents : For cysteine proteases like Cathepsin B, the inclusion of a reducing agent such as dithiothreitol (B142953) (DTT) is often necessary to maintain the active-site cysteine in its reduced, catalytically active state. nih.govresearchgate.net

A typical procedure involves preparing a stock solution of the substrate in an organic solvent like dimethylformamide (DMF) or ethanol, which is then diluted into the chosen assay buffer. sigmaaldrich.com The reaction is initiated by adding the enzyme solution, and fluorescence is measured kinetically using a fluorometer. sigmaaldrich.com

Fluorometric assays are inherently more sensitive than colorimetric assays, and the choice of fluorophore is crucial. The 4-methoxy-β-naphthylamide group offers distinct advantages for fluorescence detection. The addition of an electron-donating group, such as a methoxy (B1213986) group, to a naphthalimide fluorophore can enhance its photophysical properties. nih.govmdpi.com This substitution can lead to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra, an increased molar extinction coefficient, and a higher fluorescence quantum yield. nih.govmdpi.com These factors collectively contribute to improved detection sensitivity, allowing for the measurement of lower enzyme activities and the use of smaller sample volumes. nih.gov

The dynamic range of the assay is the concentration range over which a quantifiable relationship exists between enzyme activity and the fluorescence signal. This range is determined by factors such as the sensitivity of the fluorometer, the substrate's kinetic properties (Km and kcat), and potential issues like substrate inhibition at high concentrations or inner filter effects from other sample components.

Standardization is a critical goal in clinical and research enzymology to ensure that results are comparable across different laboratories, reagents, and instruments. chondrex.com The numerical results of enzyme activity measurements are highly dependent on the specific experimental conditions under which they are performed. chondrex.com Therefore, achieving reproducibility relies on the use of well-defined reference measurement procedures and materials. chondrex.com

The use of a chemically defined, high-purity synthetic substrate like Nα-Cbz-arg-arg 4-methoxy-β-naphthylamide is a cornerstone of standardization. Unlike natural substrates such as casein, which can have batch-to-batch variability, synthetic substrates provide a consistent basis for the assay. researchgate.net For cysteine protease assays, standardization also involves controlling for factors that can affect the enzyme's activity state, such as oxidation of the active site. researchgate.netchondrex.com Establishing a standard curve with a known amount of the fluorescent product, 4-methoxy-β-naphthylamide, allows for the conversion of relative fluorescence units (RFU) into the absolute amount of product formed, enabling the calculation of enzyme activity in standard units (e.g., moles of substrate hydrolyzed per minute). sigmaaldrich.com

Assessment of Cysteine Protease Activity

Cysteine proteases are involved in numerous physiological processes, and their dysregulation is linked to various diseases. chondrex.com Fluorogenic substrates are essential tools for studying the activity of these enzymes. researchgate.net

Cathepsin B is a lysosomal cysteine protease with a well-documented preference for cleaving peptide bonds after a di-arginine motif at the P1 and P2 positions. researchgate.nethzdr.de This makes Nα-Cbz-arg-arg 4-methoxy-β-naphthylamide a highly specific and sensitive substrate for this enzyme. nih.gov The benzyloxycarbonyl (Cbz) group at the N-terminus serves as a protecting group and can influence substrate binding and kinetic parameters. hzdr.de

Kinetic studies performed on the closely related substrate N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide (Z-Arg-Arg-NNap) with human Cathepsin B have demonstrated its utility. nih.gov In these studies, the kcat values, which represent the turnover number, were found to be maximal in the pH range of 5.4 to 6.2. nih.gov This substrate proved to be both specific and sensitive for kinetic analysis of Cathepsin B. nih.gov Given the structural similarity, Nα-Cbz-arg-arg 4-methoxy-β-naphthylamide is expected to exhibit comparable kinetic behavior, serving as an excellent tool for profiling Cathepsin B activity in biological samples.

Table 1: Kinetic Parameters for Cathepsin B with Arginine-Based Substrates

| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Z-Arg-Arg-AMC | 7.2 | 226 | 17.6 | 77,900 |

| Z-Arg-Arg-AMC | 4.6 | 1340 | 1.8 | 1,300 |

| Z-Phe-Arg-AMC | 7.2 | 39 | 10.9 | 279,500 |

| Z-Phe-Arg-AMC | 4.6 | 210 | 25.1 | 119,500 |

Data derived from studies with recombinant human Cathepsin B and amino-methylcoumarin (AMC) based substrates, which are structurally and functionally similar to naphthylamide substrates. Data sourced from Yoon et al. (2023). escholarship.org

The efficiency of a protease substrate is determined by the amino acid sequence that interacts with the enzyme's active site pockets, designated S1, S2, S3, etc. hzdr.de For Cathepsin B, the S1 pocket has a strong preference for arginine, while the S2 pocket is more accommodating but often favors hydrophobic residues. hzdr.de The S3 pocket has broader specificity. hzdr.de

A comparative analysis between Nα-Cbz-arg-arg 4-methoxy-β-naphthylamide and a hypothetical Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide would highlight the importance of the P3 residue.

Nα-Cbz-arg-arg 4-methoxy-β-naphthylamide : The P1 and P2 residues are both arginine, which is optimal for Cathepsin B. The P3 residue is another arginine, capped with a Cbz group. This large, positively charged residue at P3 can influence binding and catalytic efficiency.

Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide : In this substrate, the P3 residue is changed from arginine to alanine. Alanine is a small, neutral amino acid. This substitution would likely alter the binding affinity (Km) and/or the turnover rate (kcat) of the substrate.

While direct kinetic data for Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide is not available, studies comparing other substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC demonstrate the profound effect of the P2 residue. escholarship.orgnih.gov For instance, Z-Phe-Arg-AMC is often a more efficient substrate for Cathepsin B than Z-Arg-Arg-AMC, indicating a preference for a hydrophobic residue at P2 over a second arginine. nih.gov This principle suggests that modifications at the P3 position, such as substituting arginine with alanine, would similarly impact the substrate's kinetic profile, likely resulting in a lower catalytic efficiency (kcat/Km) compared to the di-arginine substrate.

Evaluation of Trypsin-like Protease Activity

Trypsin and trypsin-like serine proteases are another major class of enzymes that cleave peptide chains at the carboxyl side of basic amino acids, specifically arginine and lysine. chondrex.comchondrex.com Due to this specificity, Nα-Cbz-arg-arg 4-methoxy-β-naphthylamide can also serve as a substrate for these enzymes.

Assays for trypsin-like activity are employed in various research contexts, from studying digestion to identifying pathogenic bacteria that produce these enzymes. mdpi.comchondrex.commdpi.com When using this substrate to measure trypsin-like activity in complex biological samples, it is important to consider potential cross-reactivity with other proteases, such as cysteine proteases like Cathepsin B. chondrex.com To ensure that the measured activity is specific to the enzyme of interest, researchers may need to employ class-specific protease inhibitors. chondrex.comchondrex.com For example, to measure only trypsin-like serine protease activity in a sample that may also contain Cathepsin B, a specific cysteine protease inhibitor like E-64 could be added to the assay mixture. mdpi.com Conversely, a serine protease inhibitor could be used to isolate cysteine protease activity.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Nα-Cbz-L-arginyl-L-arginine 4-methoxy-β-naphthylamide | NA-Cbz-arg-arg 4-methoxy-β-naphthylamide |

| N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide | Z-Arg-Arg-NNap |

| Nα-Cbz-L-arginyl-L-arginine-7-amido-4-methylcoumarin | Z-Arg-Arg-AMC |

| Nα-Cbz-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin | Z-Phe-Arg-AMC |

| N-Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin | N-Succinyl-Leu-Leu-Val-Tyr-AMC |

| N-benzoyl-DL-arginine β-naphthylamide | BANA |

| Boc-Gln-Ala-Arg-p-nitroanilide | Boc-Gln-Ala-Arg-pNA |

| Dimethylformamide | DMF |

| Dithiothreitol | DTT |

Analysis of Dipeptidyl Peptidase Activity Utilizing Related Naphthylamide Substrates

The utility of naphthylamide-containing peptides as fluorogenic substrates is well-established in the characterization of peptidase activity. A notable example is the use of Arginyl-Arginyl-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA), a substrate closely related to NA-Cbz-arg-arg 4-methoxy-β-naphthylamide, in the purification and characterization of Dipeptidylpeptidase-III (DPP-III). DPP-III is a dipeptidylaminopeptidase that specifically removes N-terminal dipeptides.

In a study on DPP-III from goat brain, Arg-Arg-4mβNA served as a specific substrate to measure enzyme activity. The assay was conducted at an optimal pH of 8.5, and one unit of enzyme activity was defined as the amount of enzyme that liberated 1 nanomole of 4-methoxy-β-naphthylamide (4mβNA) from the substrate per minute under the specified assay conditions. The study also revealed that the enzyme's activity was significantly enhanced by the presence of chloride ions, with maximum activation observed at a concentration of 100 mM, resulting in a more than 1.5-fold increase in activity.

Further investigation into the inhibition of DPP-III using Arg-Arg-4mβNA as the substrate identified several potent peptide inhibitors. The inhibitory effects of these peptides and other chemical inhibitors were quantified, demonstrating the substrate's effectiveness in screening for enzyme modulators. The results highlighted that Leu-Trp-Met-Arg-Phe-Ala was the most potent peptide inhibitor, followed by Arg-Phe-Ala and Gly-Phe-Leu. Various chemical inhibitors at a concentration of 1 mM were also shown to cause 40–50% inhibition of the enzyme's activity.

Utility in High-Throughput Screening for Proteolytic Enzyme Modulators

Fluorogenic substrates are pivotal in high-throughput screening (HTS) for the discovery of new drugs and therapeutic targets. assaygenie.com The principle behind these assays involves a peptide substrate linked to a fluorophore, such as a coumarin or naphthylamide derivative, in a way that quenches its fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. sinica.edu.tw This "turn-on" fluorescence mechanism provides a sensitive and direct measure of enzyme activity.

Substrates like NA-Cbz-arg-arg 4-methoxy-β-naphthylamide are well-suited for HTS applications due to several key advantages. The assay format is typically a simple "mix-and-measure" protocol, which is readily adaptable to automation using robotic liquid handling systems in 96-well or 384-well microplate formats. assaygenie.com This allows for the rapid screening of large libraries of small molecules, peptides, or other compounds to identify potential inhibitors or activators of proteolytic enzymes. assaygenie.comnih.gov

The use of fluorogenic substrates in HTS offers high sensitivity, enabling the detection of even low levels of enzyme activity and subtle changes in response to modulators. The continuous nature of the assay, where the fluorescence signal develops over time, allows for kinetic studies of enzyme inhibition, providing valuable information about the mechanism of action of potential drug candidates. nih.gov Furthermore, the versatility of peptide synthesis allows for the creation of highly specific substrates for a wide range of proteases by modifying the peptide sequence, making this a broadly applicable technology for drug discovery. sinica.edu.tw

Investigation of Enzyme Substrate Specificity and Selectivity Through Na Cbz Arg Arg 4 Methoxy β Naphthylamide

Elucidation of Protease Recognition Sequences and Binding Pockets

The utility of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide as a substrate is fundamentally tied to its amino acid sequence and chemical modifications, which dictate its recognition and binding by specific proteases. The di-arginine motif is particularly significant for cysteine proteases like the cathepsins, which play crucial roles in cellular protein turnover and degradation.

Detailed research findings indicate that the presence of basic amino acids, such as arginine, at the P1 and P2 positions (the two residues N-terminal to the cleavage site) is a strong determinant for binding to the active site of certain proteases. Cathepsin B, a lysosomal cysteine protease, demonstrates a preference for substrates with such characteristics. nih.gov The two positively charged arginine side chains are believed to interact with negatively charged residues within the S1 and S2 binding pockets of the enzyme's active site, facilitating substrate docking and subsequent hydrolysis.

The compound's design incorporates two key features that make it a specific tool for studying endoproteolytic activity. The N-terminus is protected by a Carbobenzyloxy (Cbz) group, which prevents cleavage by aminopeptidases that require a free N-terminus. Similarly, the C-terminus is linked to the bulky 4-methoxy-β-naphthylamide group, making it an unsuitable substrate for most carboxypeptidases. This structure forces the enzymatic attack to the internal peptide bond between the second arginine residue and the naphthylamide group, defining it as a substrate for endopeptidases. While primarily used to assay cathepsin B, related substrates like Z-Ala-Arg-Arg-4MbNA and Z-Phe-Arg-NNapOMe are also used to probe the binding pockets of various cathepsins, highlighting the importance of the P2 residue in determining specificity. acs.orgnih.gov

Comparative Substrate Hydrolysis Profiles in Differentiating Enzyme Panels

While NA-Cbz-arg-arg 4-methoxy-β-naphthylamide is widely used as a substrate for Cathepsin B, it is not entirely specific. nih.govnih.govacs.orgnih.gov To accurately characterize a protease or a complex biological sample, this substrate is often used within a panel of different enzymes. Comparing the rates of hydrolysis across this panel provides a detailed profile of the substrate's selectivity and helps in differentiating between closely related enzymes.

Studies have shown that while Cathepsin B readily cleaves Z-Arg-Arg-AMC (a compound analogous to NA-Cbz-arg-arg 4-methoxy-β-naphthylamide), other cysteine cathepsins, such as Cathepsin L and Cathepsin V, can also hydrolyze this substrate, albeit sometimes to a lesser extent. nih.govacs.org The efficiency of this cleavage is also highly dependent on pH. For instance, Z-Arg-Arg-AMC is cleaved effectively by Cathepsin B at neutral pH (7.2), but its cleavage is poor at a more acidic pH (4.6). nih.govnih.govnih.gov In contrast, other substrates may show higher cleavage rates at acidic pH.

This differential activity is invaluable for distinguishing between cathepsins. For example, while both Cathepsin B and Cathepsin L can cleave substrates with arginine at the P1 position, their preferences at the P2 position and their activity profiles at different pH levels can be used for differentiation. A comprehensive analysis using a panel of enzymes against this substrate can, therefore, create a "fingerprint" of activity that aids in identifying the predominant proteases in a given sample.

Below is an interactive data table summarizing the comparative hydrolysis of a similar substrate, Z-Arg-Arg-AMC, by various human cathepsins at different pH values, illustrating its use in differentiating enzyme activity.

| Enzyme | Specific Activity at pH 4.6 (relative units) | Specific Activity at pH 7.2 (relative units) | Reference |

|---|---|---|---|

| Cathepsin B | Low | High | nih.gov |

| Cathepsin L | Moderate | Moderate | nih.gov |

| Cathepsin V | Moderate | Low | nih.gov |

| Cathepsin K | Negligible | Negligible | nih.gov |

| Cathepsin S | Negligible | Negligible | nih.gov |

This table is a representation of data found in the cited literature. Actual values can vary based on experimental conditions.

Distinction between Endopeptidase and Exopeptidase Activities via Specific Substrate Interactions

One of the most sophisticated applications of NA-Cbz-arg-arg 4-methoxy-β-naphthylamide is in distinguishing between the dual enzymatic activities of certain proteases, most notably Cathepsin B. Cathepsin B is unique among many cathepsins in that it can function as both an endopeptidase (cleaving within a peptide chain) and a dipeptidyl carboxypeptidase (an exopeptidase that removes dipeptides from the C-terminus). nih.govnih.govrsc.org

This dual functionality is regulated by a structural feature unique to Cathepsin B known as the "occluding loop". nih.govrsc.orgnih.govresearchgate.netresearchgate.net This loop can partially block the active site. At an acidic pH, the loop is typically in a closed conformation, restricting access to the active site and favoring dipeptidyl carboxypeptidase activity. nih.gov At neutral or alkaline pH, the loop becomes more flexible and mobile, exposing the active site and allowing for endopeptidic cleavage of substrates. nih.govresearchgate.net

NA-Cbz-arg-arg 4-methoxy-β-naphthylamide, due to its blocked N-terminus and modified C-terminus, is specifically designed to be a substrate for endopeptidase activity. acs.orgnih.govnih.gov Its cleavage is therefore favored under conditions that promote the endopeptidase function of Cathepsin B, such as neutral pH. nih.govnih.gov In contrast, substrates designed to measure exopeptidase activity, such as Abz-GIVRAK(Dnp)-OH, have a free C-terminus and are preferentially cleaved at acidic pH, consistent with the occluding loop's role. acs.orgnih.govnih.gov

Therefore, by using NA-Cbz-arg-arg 4-methoxy-β-naphthylamide in parallel with a specific exopeptidase substrate at varying pH conditions, researchers can selectively measure and differentiate the two distinct catalytic activities of Cathepsin B. This allows for a deeper understanding of how this enzyme's function is modulated by its environment and contributes to various physiological and pathological processes.

Spatial and Temporal Localization of Proteolytic Activity in Biological Systems

Enzyme Histochemistry and Cytochemistry Employing Naphthylamide Derivatives

Enzyme histochemistry and cytochemistry are techniques that allow for the visualization of enzyme activity directly within tissue sections or cells. Naphthylamide derivatives, such as NA-Cbz-arg-arg 4-methoxy-B-naphthylamide, are fluorogenic substrates that are pivotal to these methods. This compound is specifically designed to be cleaved by certain proteases, such as cathepsin B and dipeptidylpeptidase-III (DPP-III) nih.gov.

The underlying principle of its use involves the enzymatic hydrolysis of the naphthylamide bond. Upon cleavage by the target protease, the highly fluorescent molecule 4-methoxy-β-naphthylamine is released. This product can then be detected by fluorescence microscopy, providing a direct readout of where the enzyme is active within the cellular or tissue architecture. To enhance the signal and prevent diffusion of the fluorescent product, a simultaneous coupling reaction is often employed, using a reagent like Fast Garnet GBC, which results in the formation of an insoluble, colored precipitate at the site of enzyme activity nih.gov. This technique allows for the precise spatial localization of proteolytic function.

Advanced Imaging Techniques for Visualizing Enzyme Activity in Cellular and Tissue Contexts

Modern imaging technologies have significantly advanced the ability to visualize enzyme activity with high resolution and sensitivity in complex biological environments. These techniques, when coupled with fluorogenic substrates like this compound, provide dynamic insights into proteolytic processes.

Confocal laser scanning microscopy (CLSM) is a powerful tool for mapping enzyme activity in three dimensions within cells and tissues. By eliminating out-of-focus light, CLSM provides sharp, high-resolution images of fluorescent signals. When using this compound, the fluorescence emitted by the liberated 4-methoxy-β-naphthylamine can be captured to generate detailed maps of proteolytic activity.

This approach allows for the subcellular localization of enzyme function, for instance, determining whether a protease is active within lysosomes, the cytoplasm, or at the cell surface. While specific detailed protocols for the use of this compound with CLSM are not extensively published in publicly available literature, the general principles of fluorescence microscopy for enzyme activity detection apply. The excitation and emission spectra of the liberated 4-methoxy-β-naphthylamine would be used to configure the microscope's laser lines and detectors for optimal signal capture. This technique is invaluable for studying the role of proteases in dynamic cellular events such as apoptosis, cell migration, and invasion.

A critical aspect of enzyme histochemistry is the preparation and fixation of the biological specimen. The primary goal is to preserve the tissue or cellular morphology while retaining the enzymatic activity of interest. The choice of fixative and the fixation protocol can significantly impact the outcome of the experiment.

For preserving proteolytic activity, harsh fixatives like glutaraldehyde are often avoided as they can cross-link proteins extensively and inactivate enzymes. Milder fixatives such as formaldehyde or paraformaldehyde are more commonly used, often at low concentrations and for short durations. Cryopreservation, where tissues are rapidly frozen, is another widely used method to maintain enzyme activity. Unfixed cryostat sections are often employed for the histochemical demonstration of proteases.

It is crucial to empirically determine the optimal fixation conditions for the specific enzyme and tissue being studied to achieve a balance between morphological preservation and the retention of catalytic function. For instance, in some protocols, a brief fixation in cold acetone or a mixture of acetone and formalin may be employed.

In Vitro and Ex Vivo Applications in Complex Biological Samples

The utility of this compound extends to in vitro and ex vivo assays, providing quantitative and qualitative data on proteolytic activity in various biological samples.

In in vitro settings, this substrate is used in microplate assays to quantify the activity of purified enzymes or the enzymatic activity present in cell lysates and tissue homogenates. These assays are instrumental in biochemical characterization, inhibitor screening, and understanding the regulation of protease activity. For example, a study on Dipeptidylpeptidase-III (DPP-III) from goat brain utilized a similar substrate, Arginyl-Arginyl-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA), to characterize the enzyme's activity and inhibition nih.gov. Such assays can reveal important information about the enzyme's kinetic parameters and its response to various effectors.

Ex vivo applications involve the analysis of fresh tissue samples to assess the level and location of protease activity. This can be particularly valuable in translational research, for instance, in comparing the proteolytic activity in cancerous versus healthy tissues. Techniques like activity staining on native polyacrylamide gels can also be employed, where the enzyme is separated by electrophoresis and its activity is visualized directly in the gel by incubating it with the fluorogenic substrate nih.gov. This allows for the identification of active enzyme isoforms.

The following table summarizes findings from a study on the modulation of Dipeptidylpeptidase-III activity, an enzyme that can be assayed using Arg-Arg-4-methoxy-β-naphthylamide, a substrate closely related to this compound.

| Effector | Concentration | Effect on DPP-III Activity |

| Chloride (as NaCl) | 100 mM | >1.5-fold increase |

| Leu-Trp-Met-Arg-Phe-Ala | - | Most potent peptide inhibitor |

| Arg-Phe-Ala | - | Moderate peptide inhibitor |

| Gly-Phe-Leu | - | Least potent peptide inhibitor |

| Various chemical inhibitors | 1 mM | 40-50% inhibition |

| ZnCl2 (after EDTA pretreatment) | 50 µM | Almost complete restoration |

This data is based on studies of Dipeptidylpeptidase-III using Arginyl-Arginyl-4-methoxy-β-naphthylamide and illustrates the type of quantitative data that can be obtained using such substrates nih.gov.

Na Cbz Arg Arg 4 Methoxy β Naphthylamide As a Tool in the Study of Proteolytic Enzyme Function Within Biological Processes

Investigating Protease Involvement in Cellular Homeostasis and Regulation

The controlled activity of proteases is fundamental to maintaining cellular homeostasis. These enzymes are involved in a vast array of regulatory processes, including protein turnover, signal transduction, and tissue remodeling. Disruptions in protease activity are hallmarks of various diseases, including cancer. The substrate NA-Cbz-arg-arg 4-methoxy-β-naphthylamide has been instrumental in studying the role of specific proteases in such pathological conditions, which represent a severe loss of normal cellular regulation.

A key example is the histochemical study of proteases in basal cell carcinomas (BCC), the most common form of skin cancer. In this context, researchers used carbobenzoxy (CBZ)-arginyl-arginine-4-methoxy-2-naphthylamide, a variant of the subject compound, to detect the activity and localization of cathepsin B, a lysosomal cysteine protease. The study revealed that while the tumor epithelium itself was largely negative for cathepsin B activity, the adjacent peritumorous connective tissue showed marked activity. This finding suggests a dynamic and complex interaction between the tumor and its microenvironment, where proteases like cathepsin B, secreted into the extracellular space, may facilitate tumor invasion and tissue degradation—key aspects of cancer progression and the breakdown of homeostatic control.

| Protease | Substrate Used | Localization of High Activity | Implication in Cellular Regulation |

|---|---|---|---|

| Aminopeptidase M (APM) | Alanine-MNA | Peritumorous connective tissue | Interaction between tumor and connective tissue |

| Dipeptidyl Peptidase IV (DPP IV) | Glycyl-proline-MNA | Tumor epithelium and surrounding connective tissue | Interaction between tumor and connective tissue |

| Cathepsin B | CBZ-arginyl-arginine-MNA | Peritumorous connective tissue | Potential role in tumor proliferation and invasive growth |

Characterization of Proteolytic Enzymes in Microorganisms and Plant Tissues

The identification and characterization of novel proteases from diverse biological sources, including microorganisms and plants, is a significant area of research. These enzymes may possess unique properties suitable for industrial or therapeutic applications. NA-Cbz-arg-arg 4-methoxy-β-naphthylamide provides a reliable substrate for assaying and characterizing newly isolated proteases that exhibit trypsin-like specificity.

While specific published studies detailing the use of this substrate for microbial or plant enzymes are not widely available, its application has been thoroughly demonstrated in the characterization of animal proteases. For instance, Dipeptidylpeptidase-III (DPP-III) purified from goat brain was extensively characterized using Arginyl-Arginyl-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA) as a substrate. DPP-III is a dipeptidylaminopeptidase that removes an N-terminal dipeptide from the substrate. Researchers were able to determine the optimal conditions for enzyme activity and its stability. The study established that the enzyme was active at an alkaline pH of 8.5 and that its activity could be visualized directly in a polyacrylamide gel after electrophoresis, demonstrating the utility of the substrate in activity staining procedures. This methodology is directly transferable to the study of proteases from any source, provided they can cleave the Arg-Arg sequence.

| Parameter | Finding | Methodology |

|---|---|---|

| Enzyme Substrate | Arginyl-Arginyl-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA) | Enzyme activity assay |

| Optimal pH | 8.5 | Assay performed in Tris-HCl buffer at various pH levels |

| Activity in Gel | Enzyme activity was retained and could be stained in-gel | Native polyacrylamide gel electrophoresis followed by activity staining with Arg-Arg-4mβNA |

| Enzyme Class | Identified as a metalloprotease with cysteine residue involvement | Inhibition studies with metal chelators and thiol-reactive agents |

Elucidating Enzyme Modulation Mechanisms (e.g., lipid activation of proteasomes)

Understanding how the activity of proteases is modulated is critical to understanding their function in biological systems. Modulation can occur through various mechanisms, including the binding of ions, lipids, or specific inhibitor proteins. NA-Cbz-arg-arg 4-methoxy-β-naphthylamide is an effective tool for investigating these modulatory effects, as changes in the rate of substrate cleavage directly reflect changes in enzyme activity.

The study on goat brain DPP-III provides a clear example of elucidating enzyme modulation by ions. Using Arg-Arg-4mβNA as the substrate, researchers demonstrated that the enzyme's activity was significantly influenced by the presence of specific metal ions and chloride. The activity of DPP-III was enhanced more than 1.5-fold in the presence of 100 mM chloride ions. Furthermore, after the enzyme was inactivated by treatment with EDTA (a metal-chelating agent), its activity could be almost completely restored by the addition of 50 μM of zinc chloride (ZnCl₂). This demonstrated that DPP-III is a metalloprotease that requires metal ions for its catalytic function. Such studies are fundamental to defining the cofactors and conditions that regulate protease activity in vivo. While the specific example of lipid activation of proteasomes using this substrate is not documented in available literature, the methodology used in the ion modulation study is directly applicable to investigating a wide range of potential enzyme modulators.

| Modulator | Concentration | Effect on Enzyme Activity |

|---|---|---|

| Chloride (Cl⁻) | 100 mM | >1.5-fold increase |

| EDTA (pre-treatment) | Not specified | Inhibition of activity |

| Zinc Chloride (ZnCl₂) | 50 μM | Almost complete restoration of activity after EDTA treatment |

| Cobalt Chloride (CoCl₂) | Not specified | Protective effect on the enzyme |

Future Directions in Fluorogenic Substrate Research and Application

Advancements in 4-Methoxy-β-Naphthylamide-Based Probe Chemistry and Engineering

The 4-methoxy-β-naphthylamide group is the fluorescent reporter in the NA-Cbz-arg-arg 4-methoxy-β-naphthylamide substrate. Innovations in the chemical engineering of such fluorophores are a key avenue for future research, aiming to enhance the sensitivity and utility of these probes. A primary strategy involves modulating the electronic properties of the fluorophore to improve its optical characteristics.

Research into related naphthalimide-based fluorescent probes has demonstrated the power of this approach. nih.gov The addition of a strong electron-donating group, such as a 4-methoxy group, to the naphthalimide ring system can create an electronic push-pull effect. nih.govmdpi.com This modification leads to several significant benefits:

Bathochromic Shift : The push-pull system results in a red shift (a shift to longer wavelengths) of both the absorption and fluorescence emission spectra. nih.gov

Enhanced Optical Properties : This chemical tailoring can lead to a higher molar extinction coefficient and an increased fluorescence quantum yield. nih.govmdpi.com

Improved Detection Sensitivity : Probes engineered in this way have shown a lower limit of detection for their target analytes. nih.govmdpi.com For example, a 4-methoxy-substituted naphthalimide probe (BPNM) exhibited a significantly lower detection limit for Zn2+ (4.29 × 10⁻⁹ M) compared to its unsubstituted counterpart (BPN) (3.04 × 10⁻⁸ M). mdpi.com

These principles are directly applicable to the 4-methoxy-β-naphthylamide moiety. Future engineering efforts will likely focus on further modifying this and other fluorophores to fine-tune their properties, leading to probes with superior brightness, photostability, and sensitivity for precise analyte detection. nih.gov

Integration of Fluorogenic Substrates with High-Throughput Screening and Automation Platforms

Fluorogenic substrates are exceptionally well-suited for high-throughput screening (HTS), a cornerstone of modern drug discovery and enzyme research. scbt.comrsc.org Their ability to produce a fluorescent signal in response to a specific biochemical event allows for rapid and sensitive measurement of enzyme activity in automated formats like microtiter plates. nih.govnih.gov The integration of substrates like NA-Cbz-arg-arg 4-methoxy-β-naphthylamide with HTS platforms enables the screening of vast libraries of compounds to identify potential enzyme inhibitors or activators. scbt.comrsc.org

For successful integration into HTS workflows, a fluorogenic substrate must meet several stringent criteria. rsc.org The development of new substrates is often guided by optimizing these key parameters.

Table 1: Key Characteristics of Fluorogenic Substrates for High-Throughput Screening

| Characteristic | Description | Importance in HTS |

|---|---|---|

| High Signal-to-Background (S/B) Ratio | The ratio of the fluorescence signal generated by the enzymatic reaction to the signal from non-enzymatic background reactions. rsc.org | A high S/B ratio is crucial for distinguishing true hits from false positives and ensures the assay is sensitive and reliable. rsc.org |

| Favorable Reaction Kinetics | The substrate should have good enzymatic reaction parameters (e.g., a high kcat/KM value). rsc.org | Efficient kinetics allow the assay to be run with low concentrations of the target enzyme, which is often desirable and cost-effective. rsc.org |

| High Fluorescence Activation | The substrate should be non-fluorescent or minimally fluorescent before cleavage, and the resulting fluorophore should be highly fluorescent. rsc.org | This "off-on" mechanism maximizes the dynamic range of the assay, enhancing sensitivity. nih.gov |

| Substrate Specificity | The substrate should ideally be acted upon by a specific enzyme or a limited family of enzymes. nih.gov | High specificity is essential for accurately targeting a particular enzyme and avoiding off-target effects in complex biological samples. nih.gov |

| Solubility and Stability | The substrate must be soluble and stable in the aqueous buffer systems used for biochemical assays. | Poor solubility can lead to compound precipitation and inaccurate results, while instability can increase background signal. |

Future work will focus on designing substrates that are explicitly optimized for these HTS criteria, enabling more robust and efficient screening campaigns. This includes developing substrates with lower pKa fluorophores to allow for assays at physiological pH without a high background reaction rate. rsc.org

Development of Next-Generation Activity-Based Probes for Enhanced Specificity and Sensitivity

While standard fluorogenic substrates report on general enzyme activity, a more advanced tool, the activity-based probe (ABP), provides information by covalently binding to the active form of an enzyme. nih.gov This feature makes ABPs powerful tools for activity-based protein profiling (ABPP), target identification, and biomarker discovery. nih.gov A typical ABP consists of a reactive group or "warhead" that forms the covalent bond, a selectivity group that directs the probe to a specific enzyme family, and a reporter tag (like a fluorophore or biotin) for detection. nih.gov

The development of next-generation ABPs is focused on overcoming limitations in specificity and sensitivity. A key strategy is the synthesis and characterization of extensive and diverse ABP libraries. nih.gov For example, a recent study developed a library of ABPs targeting trypsin-like serine proteases using a diaryl phosphonate (B1237965) warhead and a wide variety of side chains, including natural amino acid analogs and basic polar residues. nih.gov

This research has yielded unexpected and transformative insights that will guide future ABP design. It was discovered that some high-affinity probes with a benzyl (B1604629) guanidine (B92328) side chain exhibited a reversible, slow-tight-binding inhibitory mechanism, challenging the long-held belief that ABPs must be irreversible. nih.gov These reversible probes were still able to effectively label their target proteases even under the denaturing conditions of SDS-PAGE analysis, a result attributed to the formation of very stable high-affinity complexes with slow dissociation rates. nih.gov This finding opens up new possibilities for probe design, suggesting that high affinity and slow dissociation can be as effective as covalent reactivity for robustly labeling active enzymes. nih.gov Future work in this area will continue to expand the chemical diversity of ABP libraries to enhance their application in complex proteomic studies and drug discovery. nih.gov

Table 2: Compound and Substance List

| Name | Type/Function |

|---|---|

| NA-Cbz-arg-arg 4-methoxy-B-naphthylamide | Fluorogenic Substrate for Cathepsin B chemicalbook.com |

| L-leucyl-4-methoxy-2-naphthylamide | Fluorogenic Substrate for Aminopeptidase mdpi.com |

| 3,4-DNADCF | Fluorogenic Substrate for Glutathione S-transferase (GST) rsc.orgrsc.org |

| Ac-DEVD-AFC | Fluorogenic Substrate for Caspase-3 scbt.com |

| MeOSuc-AAPV-AMC | Fluorogenic Substrate for Proteases scbt.com |

| Z-Arg-Arg-7-amido-4-methylcoumarin | Fluorogenic Substrate for Cathepsin B cenmed.comsigmaaldrich.com |

| Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide | Fluorogenic Substrate for Cathepsin B sigmaaldrich.com |

| Z-Phe-Arg-7-amido-4-methylcoumarin | Fluorogenic Substrate for Kallikreins, Cathepsins sigmaaldrich.com |

| BPNM (4-methoxy-naphthalimide PET probe) | Fluorescent Probe for Zn2+ nih.govmdpi.com |

| BPN (naphthalimide PET probe) | Fluorescent Probe for Zn2+ nih.govmdpi.com |

| Umbelliferone | Fluorogenic Phenol nih.gov |

| 7-hydroxycoumarin | Fluorophore nih.gov |

| Acridones | Fluorescent Dyes nih.gov |

Q & A

Q. What is the primary application of NA-Cbz-arg-arg 4-methoxy-B-naphthylamide in enzymatic assays?

This compound serves as a fluorogenic substrate for detecting cathepsin B activity. Upon enzymatic cleavage, it releases 4-methoxy-β-naphthylamine (4MβNA), which fluoresces at λex = 355 nm and λem = 430 nm . Researchers commonly use it in in vitro kinetic assays to measure protease activity, particularly in studies of lysosomal function or cancer metastasis . Methodologically, the assay involves incubating the substrate with the enzyme in a buffered system (e.g., pH 5.5–6.0 for cathepsin B), followed by fluorescence quantification using a microplate reader .

Q. What analytical methods are recommended for characterizing the fluorescent product of this substrate?

Fluorescence spectroscopy is the standard method, with calibration curves established using synthetic 4MβNA to ensure linearity between fluorescence intensity and product concentration . High-performance liquid chromatography (HPLC) with fluorescence detection can validate the absence of interfering compounds, especially in complex biological matrices like cell lysates . Researchers must account for potential quenching effects from buffer components (e.g., detergents) by including appropriate controls .

Q. How should researchers validate the purity and identity of synthesized this compound?

Critical steps include:

- Chromatographic analysis : Reverse-phase HPLC with UV detection (e.g., 280 nm for naphthylamide groups) to confirm >95% purity .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (C33H45N9O7, MW 679.766 g/mol) .

- NMR spectroscopy : 1H/13C NMR to confirm the integrity of the arginine residues and methoxy-naphthylamide moiety . For novel derivatives, elemental analysis is recommended to supplement spectral data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for cathepsin B assays using this substrate?

Optimization involves:

- pH titration : Cathepsin B exhibits peak activity between pH 5.5–6.0; deviations reduce cleavage efficiency .

- Temperature control : Assays at 37°C mimic physiological conditions, but lower temperatures (25°C) may reduce non-specific hydrolysis .

- Inhibitor controls : Co-incubation with E-64 (a cysteine protease inhibitor) confirms specificity for cathepsin B .

- Substrate concentration : Kinetic parameters (Km, Vmax) should be determined via Michaelis-Menten plots to avoid substrate inhibition at high concentrations .

Q. How should contradictory data in cathepsin B activity assays be resolved?

Contradictions often arise from:

- Fluorescence interference : Endogenous fluorophores (e.g., NADH) or sample turbidity. Use HPLC to isolate 4MβNA or employ time-resolved fluorescence .

- Enzyme source variability : Commercial vs. cell-derived cathepsin B may differ in isoform composition. Validate with Western blotting or activity-based probes .

- Data normalization : Express activity as units/mg protein (via Bradford assay) rather than raw fluorescence to account for sample loading differences .

Q. What experimental controls are essential for cell-based assays using this substrate?

- Negative controls : Cells treated with cathepsin B siRNA or knockout models to establish baseline fluorescence .

- Zymography : Correlate fluorescence data with gelatin zymography to confirm protease activity .

- Lysosomal disruption : Use chloroquine to inhibit lysosomal acidification and differentiate intracellular vs. extracellular activity .

- Fluorogenic controls : Include a non-cleavable analog (e.g., this compound with D-arginine) to rule out non-enzymatic hydrolysis .

Methodological Resources

- Experimental design : Follow guidelines for enzyme kinetics in Analytical and Bioanalytical Chemistry and Beilstein Journal of Organic Chemistry .

- Data analysis : Use software like GraphPad Prism for nonlinear regression of kinetic data and outlier detection .

- Literature review : Prioritize primary sources from PubMed and SciFinder for substrate specificity and inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.